Tramadol N-Oxide
Overview
Description
Tramadol N-oxide (TNO) is a novel analgesic agent that is believed to exert its effects following metabolic conversion to tramadol . Tramadol itself is a widely prescribed central nervous system analgesic used for the treatment of moderate to severe pain . This compound is a prodrug, meaning it is converted into the active drug (tramadol) within the body, thereby extending its analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tramadol N-oxide involves the N-oxidation of tramadol. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tramadol N-oxide undergoes several types of chemical reactions, including:
N-oxide reduction: This reaction converts this compound back to tramadol, which is the active analgesic form.
O-demethylation: This reaction involves the removal of a methyl group from the oxygen atom, leading to the formation of desmethyl tramadol.
N-demethylation: This reaction removes a methyl group from the nitrogen atom, producing nortramadol.
Cyclohexylhydroxylation: This reaction adds a hydroxyl group to the cyclohexyl ring.
Common Reagents and Conditions:
N-oxide reduction: Typically involves the use of reducing agents like zinc dust or catalytic hydrogenation.
O-demethylation and N-demethylation: These reactions often require strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Cyclohexylhydroxylation: This reaction is usually carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Tramadol: The primary product of N-oxide reduction.
Desmethyl tramadol: The product of O-demethylation.
Nortramadol: The product of N-demethylation.
Hydroxylated tramadol derivatives: Products of cyclohexylhydroxylation.
Scientific Research Applications
Tramadol N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study N-oxide reduction and other related reactions.
Biology: Investigated for its metabolic pathways and interactions with various enzymes.
Medicine: Explored for its potential as a prodrug to enhance the analgesic effects of tramadol.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Tramadol N-oxide exerts its effects primarily through its conversion to tramadol. Tramadol has both opioid and non-opioid mechanisms of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism contributes to its analgesic properties by modulating pain signals in the central nervous system .
Comparison with Similar Compounds
Tramadol: The parent compound of Tramadol N-oxide, with similar analgesic properties.
Desmethyl tramadol: A metabolite of tramadol with reduced analgesic potency.
Nortramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: this compound is unique in its ability to serve as a prodrug, providing a sustained release of tramadol and potentially reducing the frequency of dosing . Its N-oxide functionality also offers distinct chemical reactivity, making it a valuable compound for research and development in medicinal chemistry .
Biological Activity
Tramadol N-Oxide (TNO), also known as RWJ-38705, is a metabolite of tramadol, a widely used analgesic. This compound has gained attention due to its unique pharmacological properties, which differ significantly from those of its parent drug. This article explores the biological activity of TNO, including its metabolism, analgesic effects, and potential clinical applications.
Metabolism of this compound
TNO undergoes extensive metabolism in various species, including humans. Studies have shown that TNO is metabolized primarily in the liver, with significant conversion to tramadol occurring in both rat and human hepatic S9 fractions. The metabolic pathways include:
- N-Oxide Reduction
- O-Demethylation
- N-Demethylation
- Cyclohexylhydroxylation
In vitro studies demonstrated that unchanged TNO constituted 60% of the sample in mouse hepatic fractions, while this percentage was 24% in rats and 26% in humans . The conversion of TNO to tramadol is rapid and substantial, suggesting that TNO acts as a prodrug for tramadol.
Analgesic Activity
TNO exhibits notable analgesic properties that are distinct from those of tramadol. Research indicates that TNO produces dose-related antinociceptive effects across various pain models:
- Mouse Abdominal Irritant Test : ED50 = 15.5 mg/kg
- Hot-Plate Test (48°C) : ED50 = 84.7 mg/kg
- Tail-Flick Test : ED50 = 316.4 mg/kg
- Hot-Plate Test (55°C) : ED50 = 138.2 mg/kg
The duration of action for TNO is significantly extended compared to tramadol, lasting approximately 4-5 hours . Importantly, TNO has minimal affinity for traditional opioid receptors (mu, delta, kappa), indicating a different mechanism of action than typical opioids .
Side Effects and Advantages
TNO offers several advantages over tramadol and traditional opioids:
- Reduced Side Effects : TNO is associated with fewer side effects such as respiratory depression and constipation, which are common with opioid analgesics .
- Longer Duration of Action : Patients may benefit from longer-lasting pain relief without the need for frequent dosing .
- Prodrug Characteristics : As a prodrug, TNO's conversion to tramadol allows for effective pain management while minimizing the risk of abuse associated with direct opioid administration .
Case Studies and Clinical Implications
Case studies have highlighted the potential clinical benefits of TNO:
- Chronic Pain Management : In patients requiring long-term analgesia, TNO may provide effective pain relief with a lower incidence of adverse effects compared to traditional opioids.
- Post-Surgical Pain Control : Studies suggest that TNO could be beneficial in managing postoperative pain due to its prolonged analgesic effects.
Comparative Analysis of Tramadol and this compound
The following table summarizes key differences between tramadol and its N-Oxide derivative:
Feature | Tramadol | This compound |
---|---|---|
Analgesic Mechanism | Opioid receptor agonist | Prodrug; minimal opioid receptor affinity |
Duration of Action | Shorter (2-4 hours) | Longer (4-5 hours) |
Side Effects | Respiratory depression, constipation | Fewer side effects |
Metabolism | Hepatic metabolism | Extensive hepatic metabolism to tramadol |
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
InChI Key |
HBXKSXMNNGHBEA-ZBFHGGJFSA-N |
Isomeric SMILES |
C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-] |
Canonical SMILES |
C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |
Synonyms |
2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride RWJ 38705 tramadol N-oxide |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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